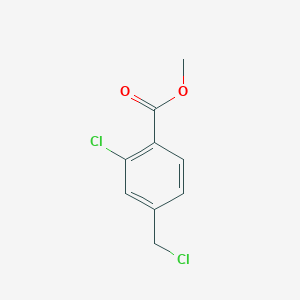
Methyl 2-chloro-4-(chloromethyl)benzoate
描述
Methyl 2-chloro-4-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid, where the methyl ester group is substituted with chlorine atoms at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
-
Direct Chlorination: : One common method to prepare methyl 2-chloro-4-(chloromethyl)benzoate involves the chlorination of methyl benzoate. This process typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
-
Friedel-Crafts Alkylation: : Another synthetic route involves the Friedel-Crafts alkylation of methyl 2-chlorobenzoate with formaldehyde and hydrochloric acid, followed by chlorination
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used to facilitate the chlorination reactions.
化学反应分析
Types of Reactions
-
Substitution Reactions: : Methyl 2-chloro-4-(chloromethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms. Common nucleophiles include hydroxide ions, amines, and thiols, which can replace the chlorine atoms to form various derivatives.
-
Reduction Reactions: : The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols.
-
Oxidation Reactions: : Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Derivatives such as methyl 2-hydroxy-4-(hydroxymethyl)benzoate or methyl 2-amino-4-(aminomethyl)benzoate.
Reduction: Alcohols like methyl 2-chloro-4-(hydroxymethyl)benzoate.
Oxidation: Carboxylic acids such as methyl 2-chloro-4-(carboxymethyl)benzoate.
科学研究应用
Chemistry
Methyl 2-chloro-4-(chloromethyl)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable in drug discovery and development.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and polymer additives. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
作用机制
The mechanism by which methyl 2-chloro-4-(chloromethyl)benzoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This leads to the formation of new bonds and the generation of various derivatives.
In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved would depend on the structure of the derivatives and their specific interactions with biological molecules.
相似化合物的比较
Similar Compounds
Methyl 4-chlorobenzoate: Similar in structure but lacks the chloromethyl group at the 2-position.
Methyl 2-chlorobenzoate: Similar but lacks the chloromethyl group at the 4-position.
Methyl 2,4-dichlorobenzoate: Contains chlorine atoms at both the 2 and 4 positions but lacks the ester group.
Uniqueness
Methyl 2-chloro-4-(chloromethyl)benzoate is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations to yield diverse products.
By understanding the properties and reactivity of this compound, researchers and industrial chemists can harness its potential in various applications, from drug development to material science.
属性
IUPAC Name |
methyl 2-chloro-4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODROCFUKRAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208799 | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449209-38-5 | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449209-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


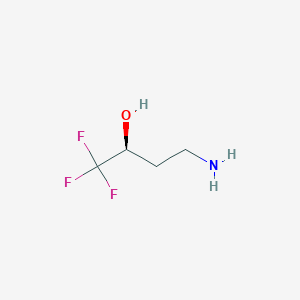
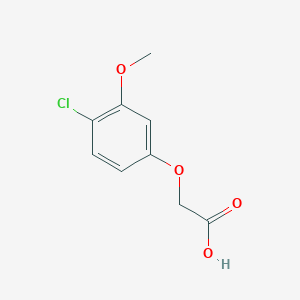
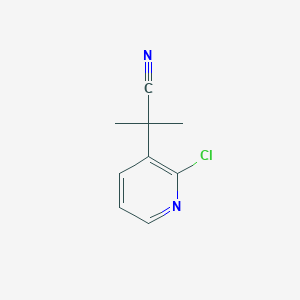
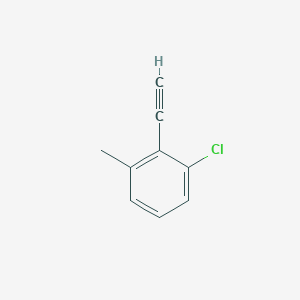
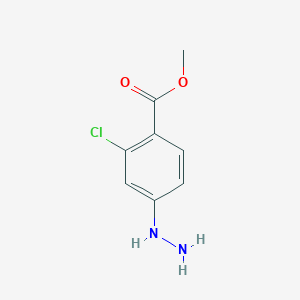
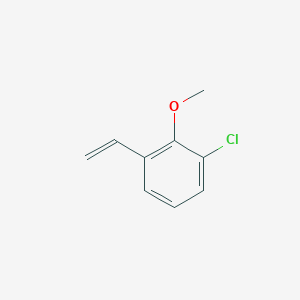
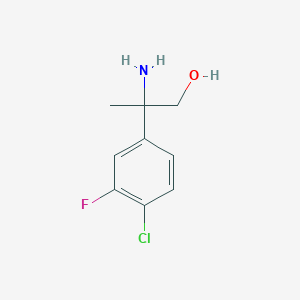
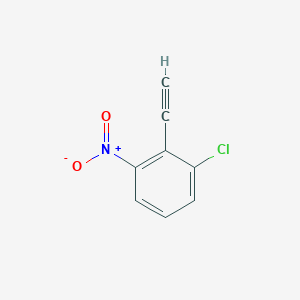
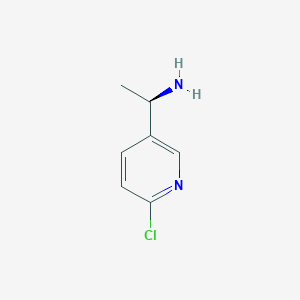
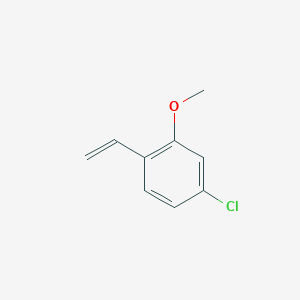
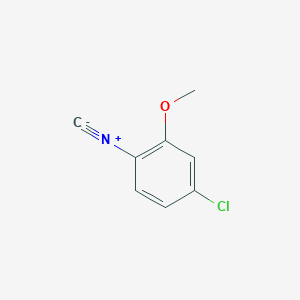
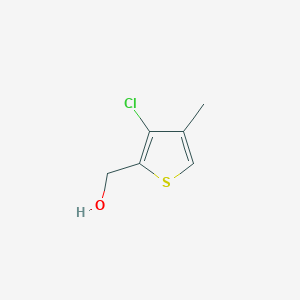
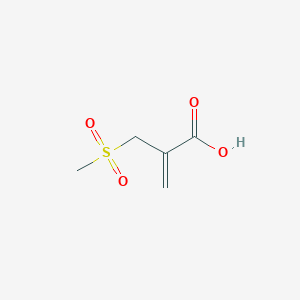
![4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8067648.png)
